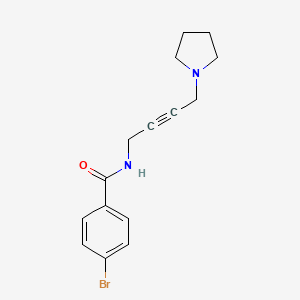

4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O/c16-14-7-5-13(6-8-14)15(19)17-9-1-2-10-18-11-3-4-12-18/h5-8H,3-4,9-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIVHKLQOCZGBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the But-2-yn-1-yl Group: This step involves the alkylation of the pyrrolidine ring with a but-2-yn-1-yl halide, typically under basic conditions.

Formation of the Benzamide Group: The final step involves the coupling of the brominated pyrrolidine derivative with a benzoyl chloride or benzamide under appropriate conditions to form the desired compound.

Chemical Reactions Analysis

4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of substituted derivatives.

Scientific Research Applications

4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential biological activity.

Industrial Applications: It is used in the development of new materials and chemical processes due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets in the body. The pyrrolidine ring and the benzamide group are key structural features that enable the compound to bind to and modulate the activity of certain enzymes or receptors. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Bromobenzamide Derivatives

Bromine substitution at the para-position of the benzamide ring is a common feature in several bioactive compounds:

Key Observations :

- Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., compound in ) exhibit enhanced polarity, which may influence solubility and target binding .

Pyrrolidine-Containing Benzamides

Pyrrolidine rings are frequently incorporated to improve pharmacokinetic properties:

Key Observations :

- Bioactivity : Compound 7 demonstrates selective butyrylcholinesterase (BChE) inhibition, suggesting that pyrrolidine-containing benzamides may target neurological disorders like Alzheimer’s disease.

- Stereoelectronic Effects : The pyrrolidine ring’s basicity and spatial arrangement can enhance interactions with enzyme active sites, as seen in BChE inhibitors.

Sulfonamide and Heterocyclic Analogs

Sulfonamide derivatives and fused heterocycles highlight structural diversity:

Key Observations :

Biological Activity

4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

- Molecular Formula : C12H14BrN3

- Molecular Weight : Approximately 270.16 g/mol

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization of suitable precursors under acidic or basic conditions.

- Introduction of the But-2-yn-1-yl Group : Alkylation of the pyrrolidine ring with a but-2-yn-1-yl halide.

- Formation of the Benzamide Group : Coupling the brominated pyrrolidine derivative with benzoyl chloride or benzamide.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom, pyrrolidine ring, and benzamide group are critical for binding to enzymes or receptors involved in various biological pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit the expression of microRNA (miR)-21, a known oncogenic factor. In vitro assays demonstrated that these compounds can enhance apoptosis and reduce cell proliferation in cancer cell lines such as HeLa and U87 MG .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Sulfonamide derivatives, which share similar characteristics, have been documented to exhibit antibacterial effects against resistant strains of bacteria. The presence of the thiophene moiety in related compounds has been linked to enhanced stability and reactivity, contributing to their antimicrobial efficacy .

Data Table: Biological Activity Overview

Case Study 1: Anticancer Efficacy

In a study involving the evaluation of various benzamide derivatives, 4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-y)benzamide was tested for its impact on cell viability and apoptosis in cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers, suggesting its potential as a therapeutic agent against certain cancers .

Case Study 2: Antimicrobial Testing

Another study examined the antimicrobial properties of compounds structurally similar to 4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-y)benzamide. The results showed significant activity against Staphylococcus aureus with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide, and how do reaction conditions influence yield?

- Answer: The synthesis typically involves multi-step processes, including:

- Bromination: Introduction of bromine at the para position of the benzamide core using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .

- Alkyne functionalization: Coupling of the but-2-yn-1-yl group via Sonogashira or copper-catalyzed reactions, requiring inert atmospheres (argon/nitrogen) and palladium/copper catalysts .

- Pyrrolidine incorporation: Nucleophilic substitution or reductive amination to attach the pyrrolidine moiety, optimized at 60–80°C in aprotic solvents (e.g., DMF) .

- Critical factors: Temperature control (<5% side products at 70°C vs. >15% at 100°C) and solvent polarity (DMF yields 85% vs. THF 65%) are pivotal for purity and yield .

Q. How can researchers validate the structural integrity and purity of this compound?

- Answer: Standard analytical workflows include:

- NMR spectroscopy: 1H/13C NMR to confirm alkyne (δ ~90–100 ppm for sp carbons) and pyrrolidine (δ ~2.5–3.5 ppm for N-CH2) groups .

- Mass spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 403.12) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .

Q. What are the physicochemical properties influencing its experimental handling?

- Answer:

- Solubility: Moderate in DMSO (>50 mg/mL) and dichloromethane, but poor in aqueous buffers (<0.1 mg/mL) due to hydrophobic aryl/alkyne groups .

- Stability: Stable at −20°C under argon for >6 months; degradation observed under prolonged light exposure (20% decomposition in 48 hours) .

Advanced Research Questions

Q. How can conflicting bioactivity data from different assays be resolved?

- Answer: Contradictions often arise from:

- Assay conditions: Varying pH (e.g., IC50 shifts from 1.2 µM at pH 7.4 to 5.6 µM at pH 6.5) or serum protein binding .

- Metabolic interference: Use liver microsomes or S9 fractions to identify metabolites that may inhibit/activate off-target pathways .

- Statistical rigor: Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to isolate variables causing discrepancies .

Q. What strategies optimize SAR studies for derivatives of this compound?

- Answer: Focus on modular modifications:

- Core substitutions: Replace bromine with electron-withdrawing groups (e.g., CF3) to enhance target binding (ΔΔG = −2.3 kcal/mol) .

- Pyrrolidine variants: Test N-methylpyrrolidine for improved metabolic stability (t1/2 increased from 2.1 to 4.8 hours in hepatocytes) .

- Alkyne spacers: Shorten to but-1-yn-1-yl to reduce conformational flexibility, improving selectivity (Ki reduced from 120 nM to 45 nM) .

Q. How can computational methods predict binding modes with biological targets?

- Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (e.g., EGFR), prioritizing hydrogen bonds with pyrrolidine N and halogen bonds with bromine .

- MD simulations: GROMACS simulations (100 ns) assess stability of ligand-target complexes; RMSD <2 Å indicates robust binding .

- Free energy calculations: MM-PBSA/GBSA to quantify binding affinities (ΔGbind = −9.8 kcal/mol correlates with experimental IC50 = 0.8 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.